5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Beschreibung
The compound 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (hereafter referred to as the target compound) is a pyrazolo[1,5-a]pyrazinone derivative characterized by:
- A pyrazolo[1,5-a]pyrazin-4(5H)-one heterocyclic core.
- A 4-methoxyphenyl substituent at position 2.
- A 2-oxoethylpiperazine side chain at position 5, modified with a 2-fluorophenyl group on the piperazine ring.
The 2-fluorophenylpiperazine moiety is particularly notable, as arylpiperazines are common in serotonin and dopamine receptor ligands .
Eigenschaften
IUPAC Name |
5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O3/c1-34-19-8-6-18(7-9-19)21-16-23-25(33)30(14-15-31(23)27-21)17-24(32)29-12-10-28(11-13-29)22-5-3-2-4-20(22)26/h2-9,14-16H,10-13,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPFKIFWWWYUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as compound L107-0229, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 467.5 g/mol. The structural characteristics include a pyrazolo[1,5-a]pyrazin core with various substituents that influence its biological activity.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H24FN5O3 |
| Molecular Weight | 467.5 g/mol |
| LogP | 2.8211 |
| Polar Surface Area | 54.429 Ų |
| Hydrogen Bond Acceptors | 6 |
The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in cancer progression and neuropharmacology. The piperazine moiety is known for its ability to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in the modulation of mood and behavior.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit significant anticancer properties. For instance, research has shown that these compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's structural features allow it to inhibit key kinases involved in cell proliferation and survival.
Case Study: Inhibition of CDK6
A study highlighted the interaction of similar compounds with cyclin-dependent kinases (CDKs), particularly CDK6. The binding affinity was noted to be significantly high, suggesting that this class of compounds could serve as potential inhibitors for cancer treatment by blocking cell cycle progression .
Biological Assays
Various assays have been conducted to evaluate the biological activity of L107-0229:
- Cell Viability Assays : These assays demonstrated that the compound effectively reduces viability in HeLa (cervical cancer) and L929 (fibroblast) cell lines.
- Apoptosis Induction : Flow cytometry results indicated increased apoptotic cell populations upon treatment with the compound, confirming its potential as an anticancer agent.
- Kinase Inhibition Assays : The compound showed promising results in inhibiting CDK4/6 activity, which is crucial for tumor growth regulation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is critical for evaluating the safety and efficacy of L107-0229:
- Absorption : Preliminary studies suggest good oral bioavailability due to its moderate lipophilicity.
- Metabolism : The compound is likely metabolized via cytochrome P450 enzymes, common for many piperazine derivatives.
- Toxicity : Early toxicity assessments indicate a favorable safety profile; however, further studies are needed to establish long-term effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares the target compound with key analogues, emphasizing substituent variations and core modifications:
Key Observations:
Core Heterocycle: The pyrazolo[1,5-a]pyrazinone core in the target compound differs from pyrazolo[3,4-d]pyrimidinone (Epimidin) and pyrazolo[1,5-a]pyrimidinone (MK74). These variations influence electronic properties and binding interactions. For example, pyrazolo[1,5-a]pyrimidines are established kinase inhibitors , while pyrazolo-pyrazinones are less studied but show promise in CNS applications .
Position 2 Substituents :
- The 4-methoxyphenyl group is conserved in the target compound and Epimidin. Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration, supporting CNS activity .
Position 5 Substituents :
- The 2-oxoethylpiperazine chain in the target compound and Epimidin contrasts with the aryl groups in MK74. Piperazine derivatives are pharmacophores for receptor binding (e.g., serotonin 5-HT1A), while trifluoromethylphenyl groups in MK74 enhance kinase selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
